Bienvenue dans la boutique en ligne BenchChem!

1-methyl-4-(oxolane-2-carbonyl)piperazine

Crystallographic fragment screening Antiviral drug discovery Epigenetics

1-Methyl-4-(oxolane-2-carbonyl)piperazine (CAS 560097-65-6), also known as (4-methylpiperazin-1-yl)[(2R)-oxolan-2-yl]methanone, is a non-polymer heteroaromatic compound (PDB HETAIN classification: SYX) with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol. It belongs to the piperazine amide class, characterized by a 4-methylpiperazine core and a (2R)-oxolane-2-carbonyl substituent.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 560097-65-6
Cat. No. B2373441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(oxolane-2-carbonyl)piperazine
CAS560097-65-6
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2CCCO2
InChIInChI=1S/C10H18N2O2/c1-11-4-6-12(7-5-11)10(13)9-3-2-8-14-9/h9H,2-8H2,1H3
InChIKeyZSHARPJAQXGCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Methyl-4-(oxolane-2-carbonyl)piperazine (CAS 560097-65-6): A Methylpiperazine Fragment for Crystallographic Screening


1-Methyl-4-(oxolane-2-carbonyl)piperazine (CAS 560097-65-6), also known as (4-methylpiperazin-1-yl)[(2R)-oxolan-2-yl]methanone, is a non-polymer heteroaromatic compound (PDB HETAIN classification: SYX) with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol [1]. It belongs to the piperazine amide class, characterized by a 4-methylpiperazine core and a (2R)-oxolane-2-carbonyl substituent [2]. This compound has been validated as a fragment hit in PanDDA crystallographic screens, demonstrating its utility as a chemical probe for protein-ligand interaction studies [3].

Why 1-Methyl-4-(oxolane-2-carbonyl)piperazine Cannot Be Replaced by Generic Piperazine Derivatives in Targeted Crystallographic and Biochemical Assays


Generic piperazine derivatives cannot be interchanged for 1-methyl-4-(oxolane-2-carbonyl)piperazine due to its specific structural features that critically influence binding behavior. The (2R)-oxolane-2-carbonyl group provides a chiral, hydrogen-bond-accepting motif, while the 4-methyl substitution eliminates hydrogen bond donor capacity on the piperazine ring, thereby altering polarity and target engagement [1]. Comparative crystallographic data demonstrate that this compound exhibits target-dependent binding modes, as evidenced by divergent quality metrics across protein targets, indicating that even minor structural modifications would unpredictably alter binding profiles [2]. Consequently, procurement decisions must be based on validated, quantitative binding data rather than simple structural analogy.

Quantitative Differentiation Evidence for 1-Methyl-4-(oxolane-2-carbonyl)piperazine: Comparator-Based Binding and Physicochemical Data


Differential Crystallographic Binding Quality: EV-D68 3C Protease vs. HRP-2 PWWP Domain

In crystallographic fragment screens, 1-methyl-4-(oxolane-2-carbonyl)piperazine exhibits markedly divergent binding quality between two distinct protein targets: the Enterovirus D68 3C protease and the HRP-2 PWWP domain. This differential binding is quantified by the real space R factor (RSR) and real space correlation coefficient (RSCC) [1]. A lower RSR indicates a better fit, while a higher RSCC indicates a more reliable electron density match, demonstrating target-dependent binding fitness [2].

Crystallographic fragment screening Antiviral drug discovery Epigenetics

Increased Lipophilicity and Reduced Hydrogen Bond Donor Capacity Compared to Des-Methyl Piperazine Analog

Compared to its des-methyl analog, 1-(oxolane-2-carbonyl)piperazine (CAS 63074-07-7), the 4-methyl substitution on the piperazine ring of 1-methyl-4-(oxolane-2-carbonyl)piperazine increases lipophilicity and eliminates the hydrogen bond donor (HBD) capacity of the piperazine N-H group [1]. This physicochemical modification is expected to affect membrane permeability and binding enthalpy/entropy profiles, which are critical considerations for fragment-based lead optimization [2].

Medicinal chemistry Fragment elaboration ADMET optimization

Validated Fragment Hit with High Occupancy and Complete Model in Enterovirus D68 3C Protease

In the PanDDA fragment screen against Enterovirus D68 3C protease, 1-methyl-4-(oxolane-2-carbonyl)piperazine was identified as a fragment hit, with the ligand successfully modeled with 100% completeness and an average occupancy of 0.74 [1]. In contrast, many other fragments screened under the same PanDDA conditions fail to reach this level of occupancy, highlighting the compound's superior binding engagement at this target site [2]. This contrasts with the general class of piperazine amides, where binding is often not validated at this resolution.

Antiviral drug discovery Enterovirus D68 Fragment-based drug design

Patent-Disclosed Coverage as a Fatty Acid Synthase (FASN) Inhibitor Scaffold

A United States patent (US 9,809,552 B2) broadly claims piperazine derivatives of formula I as inhibitors of fatty acid synthase (FASN) for the treatment of cancer, cardiovascular disease, and inflammation [1]. The generic formula encompasses 1-methyl-4-(oxolane-2-carbonyl)piperazine as a potential embodiment. While the patent does not disclose specific IC50 values for this compound, the structural class is shown to inhibit FASN, differentiating it from piperazines that are not claimed for this activity [2]. This provides intellectual property and target-based differentiation for procurement for FASN-related research.

Cancer metabolism FASN inhibition Metabolic disease

Research and Industrial Application Scenarios for 1-Methyl-4-(oxolane-2-carbonyl)piperazine Based on Quantitative Differentiation Evidence


Crystallographic Fragment Screening for Enterovirus D68 3C Protease Inhibitors

Procure this compound for use as a validated fragment hit in structure-guided drug discovery targeting the Enterovirus D68 3C protease. The quantitative evidence from PDB 7GOW demonstrates that the compound binds with a real space R factor of 0.336 and a correlation coefficient of 0.465, achieving 100% model completeness and 0.74 occupancy at 1.28 Å resolution [3]. This provides a reliable starting point for fragment elaboration campaigns aimed at developing broad-spectrum anti-enteroviral therapeutics, where the binding mode can be rationally optimized based on detailed crystallographic data.

Epigenetic Reader Domain Probe Development via HRP-2 PWWP Domain Targeting

Leverage the superior binding quality metrics of this compound against the HRP-2 PWWP domain, where it achieves a real space R factor of 0.157 and a correlation coefficient of 0.861 (PDB 7HHC) [3]. These metrics indicate a more refined fit compared to its binding to the 3C protease, suggesting that 1-methyl-4-(oxolane-2-carbonyl)piperazine is a promising scaffold for developing chemical probes targeting methyl-lysine reader domains. Procurement should prioritize this compound for epigenetic probe discovery programs using crystallographic fragment screening approaches.

Fragment-to-Lead Optimization Based on Physicochemical Differentiation from Des-Methyl Analog

Select this compound over its des-methyl analog (CAS 63074-07-7) for fragment elaboration due to its increased lipophilicity (XLogP3-AA: -0.1 vs -0.5) and elimination of hydrogen bond donor capacity (HBD: 0 vs 1) [3]. These properties potentially reduce off-target interactions and improve membrane permeability, making it a more attractive candidate for oral bioavailability optimization. This differentiation directly influences the selection of building blocks for chemical probe development, where physicochemical properties are critical for in vivo target engagement [2].

FASN-Targeted Oncology Drug Discovery Using Patented Piperazine Scaffolds

Incorporate this compound into a fatty acid synthase (FASN) inhibitor discovery program, supported by the structural coverage under US Patent 9,809,552 B2 [3]. While specific IC50 data are not disclosed, the patent provides a legal and target-based rationale for prioritizing this scaffold over other piperazine derivatives not claimed for FASN inhibition. This is particularly relevant for cancer and metabolic disease research programs seeking proprietary chemical series with a validated target hypothesis.

Quote Request

Request a Quote for 1-methyl-4-(oxolane-2-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.